molecular formula C17H14O5S B5037769 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate

Cat. No. B5037769
M. Wt: 330.4 g/mol
InChI Key: SIZUTTYVOUKKTP-UHFFFAOYSA-N
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Description

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate, also known as Coumarin-30, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate is not fully understood. However, studies have suggested that it may act on various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways, to induce apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which can protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to have low toxicity, making it safe for use in animal models. However, one of the limitations of using 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and treatment duration for different applications.

Future Directions

There are several future directions for research on 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate. One of the areas of focus is in cancer research, where more studies are needed to determine the optimal dosage and treatment duration for different types of cancer. Additionally, more studies are needed to understand the mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate and its potential use in treating Alzheimer's disease. Furthermore, more studies are needed to determine the safety and efficacy of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate in humans. Overall, 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate shows promise as a potential therapeutic agent, and more research is needed to fully understand its potential applications.
Conclusion:
In conclusion, 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in cancer research, Alzheimer's disease, and other applications. 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has been synthesized using various methods and has been found to have low toxicity, making it safe for use in animal models. However, more studies are needed to determine its optimal dosage and treatment duration for different applications. Overall, 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate shows promise as a potential therapeutic agent, and more research is needed to fully understand its potential applications.

Synthesis Methods

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate can be synthesized using various methods. One of the commonly used methods is the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to obtain 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate. Other methods include the reaction of 4-phenylcoumarin with methyl chloroformate and the reaction of 7-hydroxy-4-methylcoumarin with benzaldehyde in the presence of a base.

Scientific Research Applications

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications is in cancer research. Studies have shown that 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models. 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has also been studied for its potential use in treating Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-8-14-17(15(9-11)22-23(2,19)20)13(10-16(18)21-14)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUTTYVOUKKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate

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